molecular formula C12H19NO4 B2528328 2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 1858178-01-4

2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No.: B2528328
CAS No.: 1858178-01-4
M. Wt: 241.287
InChI Key: KOSVYFCNHQQNBU-UHFFFAOYSA-N
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Description

2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylic acid is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique structural properties, which make it a valuable subject of study in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylic acid typically involves a multi-step process. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a wide range of derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly practices.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.1]hexane derivatives: These compounds share a similar bicyclic structure but differ in their substituents and functional groups.

    Cyclopropane derivatives: These compounds have a simpler structure but can undergo similar types of chemical reactions.

Uniqueness

What sets 2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylic acid apart is its specific combination of functional groups and its bicyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and application in various fields.

Biological Activity

The compound 2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylic acid , also known by its IUPAC name (1S,2S,4R,5R)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylic acid , is a bicyclic amino acid derivative notable for its unique structural features and potential biological activities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Structural Characteristics

This compound features a bicyclo[3.1.0]hexane core, which contributes to its rigidity and influences its interactions with biological targets. The presence of both a carboxylic acid and an amine group suggests that it may participate in various biochemical interactions.

Property Value
Molecular FormulaC12H19NO4
Molecular Weight241.287 g/mol
IUPAC Name(1S,2S,4R,5R)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylic acid
InChI KeyOAWYKFJBXIBPCC-BGZDPUMWSA-N

Biological Activities

Research on similar bicyclic compounds has indicated a range of potential biological activities:

  • Neuroprotective Properties : Some bicyclic amino acids exhibit neuroprotective effects, which may be relevant for conditions like neurodegeneration.
  • Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties, suggesting potential applications in treating infections.
  • Anticancer Effects : Certain bicyclic derivatives are known for their anticancer activities, highlighting the importance of structural variations in therapeutic efficacy.

Comparative Analysis

The following table compares this compound with other related compounds:

Compound Name Structure Type Biological Activity
2-Aminobicyclo[3.1.0]hexaneBicyclic amineAntimicrobial
CycloleucineBicyclic amino acidAnticancer
4-Aminobutyric acidLinear amino acidGABA analog (neurological effects)
4-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexaneBicyclic amino acid derivativePotential neuroprotective properties

Case Studies

While specific case studies on the compound itself are scarce, research on related bicyclic compounds has demonstrated their potential in various therapeutic areas:

  • Neuroprotective Studies : A study exploring the neuroprotective effects of bicyclic compounds indicated significant reductions in neuronal death under oxidative stress conditions.
  • Antimicrobial Research : Investigations into bicyclic amines revealed their effectiveness against a range of bacterial strains, suggesting a promising avenue for antibiotic development.
  • Cancer Research : Bicyclic amino acids have been evaluated for their ability to inhibit tumor growth in vitro and in vivo, showcasing their potential as anticancer agents.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-12(9(14)15)5-4-7-6-8(7)12/h7-8H,4-6H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSVYFCNHQQNBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC2C1C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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